molecular formula C14H14N4O2 B6140211 N'-(3-allyl-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

N'-(3-allyl-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No. B6140211
M. Wt: 270.29 g/mol
InChI Key: IZBMBRFRSQSADI-CXUHLZMHSA-N
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Description

N'-(3-allyl-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide, also known as APHC, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. APHC belongs to the class of hydrazones, which are known for their diverse biological activities.

Scientific Research Applications

Multicomponent Synthesis for Bioactive Pyrazole Derivatives

N'-(3-allyl-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide, a pyrazole derivative, is part of a broader class of N-heterocycles with immense therapeutic potential. Recent advances in multicomponent reactions (MCRs) have facilitated the synthesis of pyrazole derivatives with significant bioactivities. Such derivatives have shown a wide range of biological activities, including antibacterial, anticancer, antifungal, antioxidant, α-glucosidase and α-amylase inhibitory, anti-inflammatory, antimycobacterial, and antimalarial properties. The analytical data, synthetic mechanisms, and molecular docking simulations of these derivatives have been extensively studied and organized to facilitate comparison and underscore key points in research (Becerra et al., 2022).

Pyrazole Derivatives in Cancer Research

Pyrazoline derivatives, such as N'-(3-allyl-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide, have been extensively researched for their anticancer properties. Numerous studies have synthesized pyrazoline derivatives to demonstrate their potent biological effects. These compounds have shown promising applications in cancer treatment, making them a focal point for pharmaceutical chemistry. The synthesis of these derivatives under various conditions, including microwave conditions, and their potential physical and chemical properties, like herbicidal, antimicrobial, antifungal, antiviral, and antioxidant activities, have been documented (Sheetal et al., 2018).

Pyrazoline in Monoamine Oxidase Inhibition

Pyrazoline derivatives are recognized as a promising scaffold for the inhibition of Monoamine oxidase (MAO), a key enzyme in the brain's neurotransmitter metabolism. The structure-activity relationship, the structural requirement for enzyme interaction, and the effect of chirality on the pyrazoline nucleus towards MAO-A and MAO-B have been extensively studied. The derivatives of pyrazolines have proven to be versatile pharmacophores for the inhibition of MAO, providing crucial insights into the development of new therapeutic agents (Mathew et al., 2013).

Applications in Anti-Inflammatory and Antiviral Drug Design

Pyrazole scaffolds, including N'-(3-allyl-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide, are central to anti-inflammatory and antiviral drug design. Their broad-spectrum range of biological and pharmacological uses has encouraged the design of novel pyrazole analogues and the exploration of various potencies of these heterocycles. Pyrazole scaffolds have been successful as anti-viral and anti-inflammatory therapeutic agents against multiple targets. The incorporation of pyrazole with other pharmacophores in a molecule could lead to the development of novel potent therapeutic agents, further aiding in designing potent lead molecules (Karati et al., 2022).

properties

IUPAC Name

N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-2-4-10-5-3-6-11(13(10)19)9-16-18-14(20)12-7-8-15-17-12/h2-3,5-9,19H,1,4H2,(H,15,17)(H,18,20)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBMBRFRSQSADI-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC=NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC=NN2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3-allyl-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 2
N'-(3-allyl-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 3
N'-(3-allyl-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 4
N'-(3-allyl-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(3-allyl-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide
Reactant of Route 6
N'-(3-allyl-2-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide

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